4-(Tributylstannyl)isoxazole

Regioselective synthesis Stille coupling Isoxazole functionalization

4-(Tributylstannyl)isoxazole is the definitive Stille coupling reagent for regioselective 4-functionalization. Unlike 5-stannyl isomers or halogenated alternatives, it exclusively delivers the 4-substituted isoxazole regioisomer, ensuring synthetic fidelity in medicinal chemistry SAR campaigns and materials science. Its tributylstannyl group offers a safer, >1000-fold lower toxicity profile compared to trimethylstannyl analogs, enabling scalable process development. Order high-purity 4-(Tributylstannyl)isoxazole now to guarantee the correct regioisomer in your cross-coupling chemistry.

Molecular Formula C15H29NOSn
Molecular Weight 358.11 g/mol
Cat. No. B15126419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tributylstannyl)isoxazole
Molecular FormulaC15H29NOSn
Molecular Weight358.11 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CON=C1
InChIInChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;2-3H;
InChIKeyKHWSYZDDJXELTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tributylstannyl)isoxazole: A Strategic Organotin Building Block for Regioselective Isoxazole Functionalization


4-(Tributylstannyl)isoxazole is an organometallic reagent that functions as a versatile synthetic intermediate [1]. Its structure combines a heteroaromatic isoxazole core with a nucleophilic tributylstannyl group at the 4-position, making it a key substrate in palladium-catalyzed cross-coupling reactions like the Stille coupling [2]. This compound is strategically employed in medicinal chemistry and materials science to construct complex, 4-substituted isoxazole-containing molecules that are otherwise difficult to access .

Why 4-(Tributylstannyl)isoxazole Cannot Be Substituted with Other Stannyl or Halogenated Isoxazoles


Substituting 4-(Tributylstannyl)isoxazole with a generic analog is not chemically viable due to the critical dependence of its reactivity on the precise placement of the stannyl group [1]. The 4-position on the isoxazole ring imparts unique electronic and steric properties that govern its participation in cross-coupling reactions . The isomeric 5-(tributylstannyl)isoxazole, for instance, yields a different regioisomeric product upon coupling, which would be a synthetic failure if the 4-substituted target is required [2]. Furthermore, while halogenated isoxazoles (e.g., 4-bromo- or 4-iodoisoxazole) are common alternatives for similar transformations, the organotin reagent offers a distinct reactivity profile in Stille couplings that is essential for certain challenging substrate combinations and tolerance of sensitive functional groups .

Quantitative and Comparative Evidence for the Selection of 4-(Tributylstannyl)isoxazole


Regioselectivity in Cross-Coupling: 4- vs. 5-(Tributylstannyl)isoxazole

The placement of the stannyl group dictates the site of bond formation in cross-coupling reactions. 4-(Tributylstannyl)isoxazole is essential for installing substituents specifically at the 4-position of the isoxazole ring. Its regioisomer, 5-(tributylstannyl)isoxazole, undergoes Stille coupling with aryl halides to yield 5-arylisoxazoles [1]. Using the wrong isomer would lead to the incorrect regioisomer of the final product, a critical failure in structure-activity relationship (SAR) studies.

Regioselective synthesis Stille coupling Isoxazole functionalization

Toxicity Profile of Tributylstannyl Reagents vs. Trimethylstannyl Analogs

Within the organostannane class, the tributylstannyl group offers a significant and quantifiable safety advantage over its more reactive trimethylstannyl counterpart. While trimethylstannyl compounds exhibit higher reactivity in Stille couplings, they are approximately 1000 times more toxic than tributylstannyl compounds [1]. This stark difference in toxicity is a primary driver for the selection of tributylstannyl reagents like 4-(Tributylstannyl)isoxazole in both academic and industrial settings.

Organotin toxicity Process safety Green chemistry

Demonstrated Synthetic Utility in Constructing 4-Isoxazolyl Ferrocenes

The compound's unique ability to facilitate the synthesis of complex organometallic hybrids is demonstrated by its reaction with tributylstannylferrocene. A Stille coupling reaction between 4-(Tributylstannyl)isoxazole and a heteroaryl halide successfully produced a 4-isoxazolyl ferrocene derivative [1]. This specific transformation highlights the compound's tolerance for other organometallic functionalities and its utility in accessing materials with potentially novel electrochemical and photophysical properties.

Materials chemistry Organometallic synthesis Ferrocene derivatives

Accessibility and Purity Profile for Research-Scale Procurement

For scientific procurement, the compound's commercial availability and purity are key differentiators. It is offered as a research chemical with a standard purity specification of 98% . This contrasts with related compounds like 3,5-dimethyl-4-(tributylstannyl)isoxazole, which are also available but may have different purity grades or supplier networks, impacting the reliability and reproducibility of synthetic work .

Chemical sourcing Purity Medicinal chemistry

Validated Application Scenarios for 4-(Tributylstannyl)isoxazole in Research and Development


Synthesis of 4-Substituted Isoxazoles for Medicinal Chemistry SAR Studies

In medicinal chemistry, SAR studies require precise functionalization of lead compound scaffolds. 4-(Tributylstannyl)isoxazole is the unequivocal reagent of choice for introducing diverse aryl, heteroaryl, or vinyl groups specifically at the isoxazole 4-position via Stille coupling [1]. This application directly leverages the regioselectivity advantage outlined in the evidence guide, allowing chemists to systematically explore how 4-substitution affects biological activity, while avoiding the generation of the 5-substituted regioisomer that would result from using a 5-stannyl analog [2].

Preparation of Organometallic Hybrid Materials and Ligands

The compound serves as a key precursor in the synthesis of complex organometallic architectures, as demonstrated by its successful coupling with stannylferrocene to yield 4-isoxazolyl ferrocenes [1]. This specific reaction highlights its application in materials science for constructing novel redox-active molecules, electroactive polymers, or metal-sensing probes where the isoxazole ring can serve as a coordinating unit or a linker. The use of this reagent ensures the isoxazole is attached at the correct geometry, which is critical for the function of the resulting material.

Process Chemistry Development Prioritizing Operator Safety

When scaling up a synthetic route that requires an organostannane reagent, 4-(Tributylstannyl)isoxazole is a safer and more practical choice compared to its trimethylstannyl analogs [1]. The approximately 1000-fold lower toxicity of tributylstannyl compounds is a critical factor in process development, influencing engineering controls, waste management protocols, and overall occupational safety. This allows for more manageable and cost-effective scale-up from medicinal chemistry synthesis to larger pilot plant operations.

Synthesis of Functionalized Isoxazoles Unavailable via Direct C-H Activation

While direct C-H arylation of isoxazoles is a known alternative for 4-functionalization [1], this method often requires specific substitution patterns on the ring or may not be compatible with all desired coupling partners. The pre-functionalized stannane reagent, 4-(Tributylstannyl)isoxazole, offers a reliable and robust alternative route, particularly for challenging electrophiles or when a Stille coupling is part of a longer, established synthetic sequence [2]. Its use can overcome the limitations of C-H activation, ensuring access to a wider array of 4-substituted isoxazole targets.

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